molecular formula C10H13FO B13107518 3-Fluoro-3-phenylbutan-1-ol

3-Fluoro-3-phenylbutan-1-ol

Cat. No.: B13107518
M. Wt: 168.21 g/mol
InChI Key: HMLHDCWZGGFQHU-UHFFFAOYSA-N
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Description

3-Fluoro-3-phenylbutan-1-ol is a fluorinated secondary alcohol featuring a phenyl group and a fluorine atom on the third carbon of the butanol backbone. The fluorine and phenyl substituents confer unique physicochemical properties, such as altered lipophilicity and steric effects, which distinguish it from non-fluorinated or non-aromatic analogs.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

3-fluoro-3-phenylbutan-1-ol

InChI

InChI=1S/C10H13FO/c1-10(11,7-8-12)9-5-3-2-4-6-9/h2-6,12H,7-8H2,1H3

InChI Key

HMLHDCWZGGFQHU-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)(C1=CC=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-phenylbutan-1-ol typically involves the fluorination of 3-phenylbutan-1-ol. . The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of 3-Fluoro-3-phenylbutan-1-ol may involve continuous flow processes to ensure consistent quality and yield. Mechanochemical methods, which involve the use of mechanical forces to drive chemical reactions, are also gaining popularity due to their eco-friendly nature and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-phenylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Formation of 3-fluoro-3-phenylbutan-2-one.

    Reduction: Formation of 3-fluoro-3-phenylbutan-1-amine.

    Substitution: Formation of 3-iodo-3-phenylbutan-1-ol.

Scientific Research Applications

3-Fluoro-3-phenylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-phenylbutan-1-ol involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect enzyme activity and protein function, leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Alcohols

3-Fluorobutan-1-ol (CAS not specified)
  • Structure : Fluorine on C3 of butan-1-ol; lacks the phenyl group.
  • Synthesis : Synthesized via sequential protection, fluorination, and deprotection steps ().
  • Key Findings: Fluorination increases lipophilicity (LogP) compared to non-fluorinated analogs, as implied by ’s focus on fluorination effects.
  • Applications: Potential intermediate in pharmaceuticals or agrochemicals due to enhanced lipid solubility.
3-Fluoro-3-phenylbutan-1-ol
  • Differentiating Features : The phenyl group introduces aromaticity and steric bulk, likely reducing water solubility but enhancing binding affinity in biological systems.

Phenyl-Substituted Alcohols

3-Methyl-2-phenylbutan-1-ol (CAS 519183-78-9)
  • Structure : Methyl and phenyl groups on adjacent carbons (C2 and C3).
  • Molecular Formula : C₁₁H₁₆O ().
  • Applications: Potential use in fragrances or specialty chemicals, inferred from ’s discussion of structurally related fragrance alcohols.
  • Comparison : Lacks fluorine, resulting in lower electronegativity and altered reactivity compared to 3-fluoro-3-phenylbutan-1-ol.

Aliphatic Substituted Butanols

3-Methylbutan-1-ol (CAS 123-51-3)
  • Structure : Methyl group on C3.
  • Properties : Boiling point ~132°C, used as a solvent ().
  • Hazards : Causes skin irritation and dryness upon repeated exposure ().
  • Comparison : The absence of fluorine and phenyl groups results in lower molecular weight (C₅H₁₂O) and higher volatility.
3-Methoxy-3-methyl-1-butanol (CAS 56539-66-3)
  • Structure : Methoxy and methyl groups on C3.
  • Applications : Likely used in coatings or adhesives due to ether functionality ().
  • Comparison : Methoxy group increases polarity but reduces lipophilicity compared to fluorine.

Amino Alcohols

3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol (CAS not specified)
  • Structure: Amino and trifluoromethylphenyl substituents on C3.
  • Synthesis : Prepared via nucleophilic substitution or condensation reactions ().
  • Comparison: The amino group introduces basicity, contrasting with the neutral hydroxyl group in 3-fluoro-3-phenylbutan-1-ol.

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